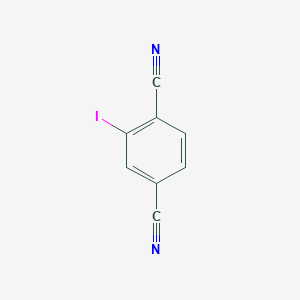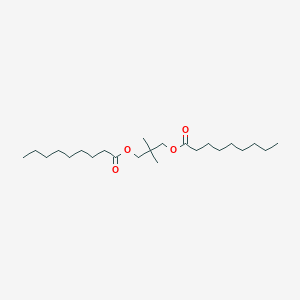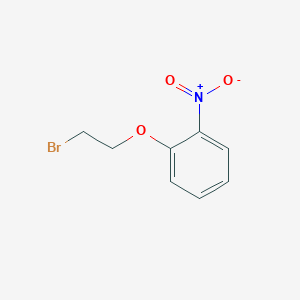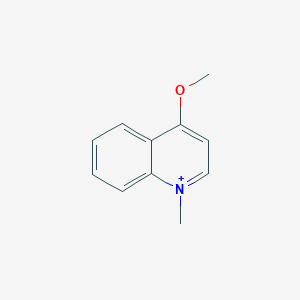
Echinorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echinorine is a natural alkaloid that is commonly found in various plants, including Echinacea purpurea, a popular herb used in traditional medicine. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Alkaloid Content and Biosynthesis in Echinops Species
Echinorine, a main alkaloid in globe thistles (Echinops species), varies in content at different developmental stages. Particularly high amounts are found in the fruits of Echinops ritro and other species. Notably, echinorine biosynthesis is significant during seedling development. This alkaloid, along with echinoramine I, appears to be specific to Echinops genus, highlighting its unique chemical composition and potential for biological studies (Ký & Schröder, 1976).
Transformation of Echinorine Under Various Conditions
Echinorine, when isolated or stored, can transform into different alkaloids, such as echinopsine and echinopsidine, under specific conditions. This transformation is influenced by factors like ammonia treatment, demonstrating the chemical reactivity and potential pharmacological implications of echinorine (Schröder & Luckner, 1968).
Echinacoside: A Related Compound with Neuroprotective Potential
Echinacoside, a natural phenylethanoid glycoside related to echinorine, shows significant neuroprotective and cardiovascular effects. Although promising for treating neurodegenerative diseases like Parkinson's and Alzheimer's, its use is limited by factors such as poor bioavailability and lack of extensive clinical trials. This highlights the ongoing need for research on natural compounds like echinacoside for medical applications (Liu et al., 2018).
Applications in Vaccine Development
Echinorine has implications in vaccine development, specifically in the context of Echinococcus. Advances in biological information research, including genome sequencing and antigen epitope prediction, are crucial for exploring the potential of echinorine and related compounds in creating effective vaccines (Xu et al., 2012).
Echinacea: Related Research in Immunology and Oncology
While not directly about echinorine, studies on Echinacea, a related plant genus, reveal its use in immunostimulation and potential anti-cancer properties. Echinacea has been explored for treating common colds and exhibiting cytotoxic effects on human cancer cell lines, indicating a broader context for research on echinorine and related compounds in medical science (Giles et al., 2000), (Chicca et al., 2007).
Eigenschaften
CAS-Nummer |
18095-64-2 |
|---|---|
Produktname |
Echinorine |
Molekularformel |
C11H12NO+ |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
4-methoxy-1-methylquinolin-1-ium |
InChI |
InChI=1S/C11H12NO/c1-12-8-7-11(13-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3/q+1 |
InChI-Schlüssel |
KPTSUNASDHGNQY-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)OC |
Kanonische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



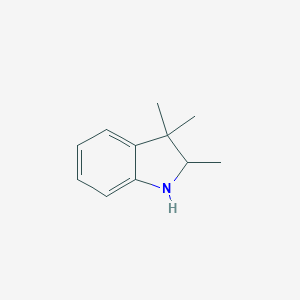
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)


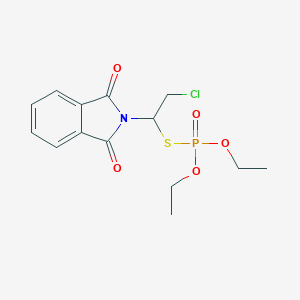
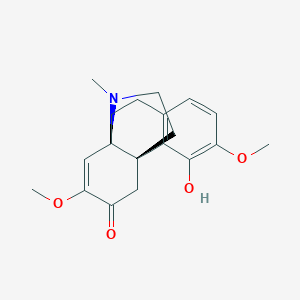
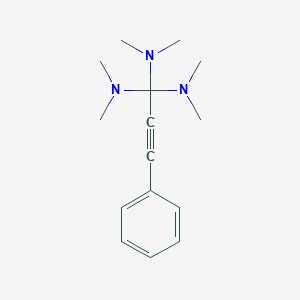

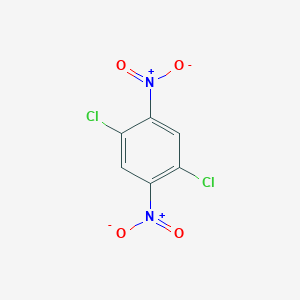
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
